3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide
Overview
Description
3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-dimethylaminomethyl-benzylamine and 3-cyanobenzoyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-dimethylaminomethyl-benzylamine is reacted with 3-cyanobenzoyl chloride in an organic solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Possible applications in drug development and pharmaceutical research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-dimethylaminomethyl-benzyl)-benzamide: Lacks the cyano group.
3-cyano-N-benzyl-benzamide: Lacks the dimethylaminomethyl group.
4-dimethylaminomethyl-benzylamine: Precursor in the synthesis.
Uniqueness
The presence of both the cyano and dimethylaminomethyl groups in 3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide may confer unique chemical properties, such as increased reactivity or specific binding interactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H19N3O |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-cyano-N-[[4-[(dimethylamino)methyl]phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H19N3O/c1-21(2)13-15-8-6-14(7-9-15)12-20-18(22)17-5-3-4-16(10-17)11-19/h3-10H,12-13H2,1-2H3,(H,20,22) |
InChI Key |
HCTIQGWFLUUIAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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